molecular formula C18H24F2N4O3S B10953714 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine

Cat. No.: B10953714
M. Wt: 414.5 g/mol
InChI Key: ASSGQXAVABJJET-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperazine ring substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through difluoromethylation, a process that has seen significant advancements in recent years . The sulfonyl group is typically added via sulfonylation reactions, which can be achieved using various sulfonylating agents . The final step involves the coupling of the pyrazole derivative with the piperazine ring, which is substituted with a methoxybenzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to improve yields and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups, along with the methoxybenzyl-substituted piperazine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H24F2N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H24F2N4O3S/c1-13-17(14(2)24(21-13)18(19)20)28(25,26)23-10-8-22(9-11-23)12-15-4-6-16(27-3)7-5-15/h4-7,18H,8-12H2,1-3H3

InChI Key

ASSGQXAVABJJET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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